molecular formula C29H33O16P B1684456 Etoposide phosphate CAS No. 117091-64-2

Etoposide phosphate

Cat. No. B1684456
M. Wt: 668.5 g/mol
InChI Key: LIQODXNTTZAGID-OCBXBXKTSA-N
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Description

Etoposide phosphate is an antineoplastic agent used for intravenous infusion. It is a water-soluble ester of etoposide, a semi-synthetic derivative of podophyllotoxin . It is used to treat various types of cancer including testicular cancer, lung cancer, lymphoma, leukemia, neuroblastoma, and ovarian cancer .


Synthesis Analysis

The prodrug etoposide phosphate is synthesized efficiently in three steps in 54.6% overall yield from 4’-demethylepipodophyllotoxin . The strategy pursued in the synthesis places the phosphate on the compound prior to coupling with the sugar and employs benzyl ether-protecting groups on both the phosphate and the sugar, allowing easy removal in one step .


Molecular Structure Analysis

Etoposide phosphate is a derivative of epipodophyllotoxin that acts as an anticancer chemotherapeutic and immunomodulatory compound, inhibiting DNA topoisomerase II and preventing DNA repair . The chemical name for etoposide phosphate is: 4’-Demethylepipodophyllotoxin 9-[4,6-O-®-ethylidene-β-D-glucopyranoside], 4’-(dihydrogen phosphate) .


Chemical Reactions Analysis

Etoposide phosphate is a prodrug that is converted to its active moiety, etoposide, by dephosphorylation . The importance of solvent, steric effects, and electronic effects in the coupling reaction is demonstrated .

Scientific Research Applications

Mechanism of Action and DNA Damage Etoposide phosphate, a chemotherapeutic agent, has been extensively studied for its mechanism of action, particularly its interaction with DNA and topoisomerase II. Metabolism studies indicate that etoposide causes cytotoxicity primarily through DNA damage, facilitated by its interference with the scission-reunion reaction of mammalian topoisomerase II. This action stabilizes a cleavable complex, leading to the occurrence of DNA lesions crucial for its antitumor efficacy (J. van Maanen, J. Retèl, J. de Vries, H. Pinedo, 1988).

Oral Administration and Bioavailability The application of etoposide phosphate in the form of oral treatment presents advantages in terms of patient quality of life and economic benefits. However, challenges such as incomplete and variable bioavailability have been observed. Studies suggest that bioavailability can be influenced by genetic, physiological, and environmental factors. Strategies to improve bioavailability and reduce pharmacokinetic variability have been explored, including drug interactions and developments in drug delivery systems (Renata Režonja, L. Knez, T. Čufer, A. Mrhar, 2013).

Clinical Application and Treatment Scheduling The clinical application of etoposide phosphate, particularly in cancer treatment, has been reviewed with an emphasis on dose intensity and scheduling. Optimal scheduling for etoposide, either alone or in combination with other drugs, has been identified to maximize therapeutic effectiveness while minimizing toxicity. This includes considerations for intravenous vs. oral administration and the impact of combined drug therapies on treatment outcomes (H. Schmoll, 1982).

Impact on Sphingosine 1-Phosphate Signalling Beyond its direct antitumor effects, etoposide phosphate has implications in the modulation of sphingosine 1-phosphate (S1P) signalling, a critical pathway in cellular processes such as proliferation, survival, and migration. Studies suggest that etoposide phosphate and its interaction with cellular pathways may offer insights into its broader biological impacts, potentially influencing therapeutic strategies in cancer and other diseases (S. Pyne, N. Pyne, 2000).

Safety And Hazards

Etoposide phosphate can increase your risk of bleeding or infection. Call your doctor if you have unusual bruising or bleeding, or new signs of infection (fever, mouth sores, sore throat, trouble breathing) . Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use .

Future Directions

Etoposide phosphate is approved to be used with other drugs to treat small cell lung cancer and testicular cancer . It is also being studied in the treatment of other types of cancer . Further exploration of the schedule dependency of etoposide is indicated .

properties

IUPAC Name

[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQODXNTTZAGID-OCBXBXKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33O16P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etoposide phosphate

CAS RN

117091-64-2
Record name Etoposide phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117091-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etoposide phosphate [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 117091-64-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETOPOSIDE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/528XYJ8L1N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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